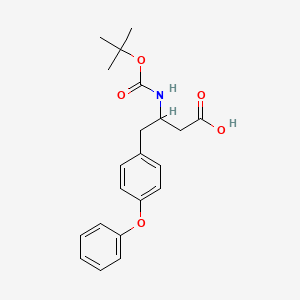
3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of an amino acid with a Boc group, followed by the introduction of the phenoxyphenyl group through a series of coupling reactions. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the phenoxyphenyl group or the butyric acid chain.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxyphenyl ketone, while reduction could produce a phenoxyphenyl alcohol.
Scientific Research Applications
3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with various biological molecules. The phenoxyphenyl moiety may also play a role in binding to specific receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the phenoxy group, making it less complex.
4-(4-Phenoxyphenyl)butyric Acid: Does not have the Boc-protected amino group.
Uniqueness
3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the phenoxyphenyl moiety
Properties
Molecular Formula |
C21H25NO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenoxyphenyl)butanoic acid |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-16(14-19(23)24)13-15-9-11-18(12-10-15)26-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
IYWMDICKMZDSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


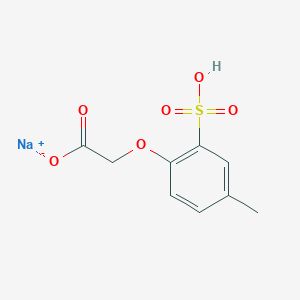
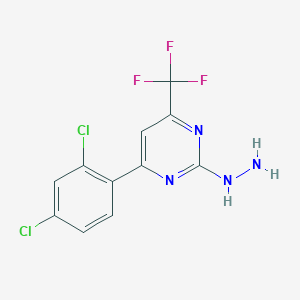
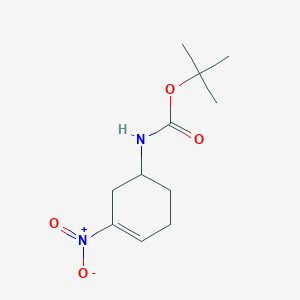
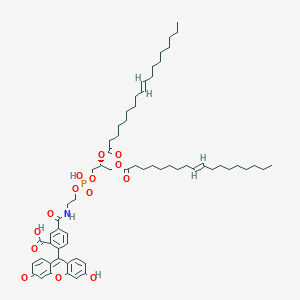
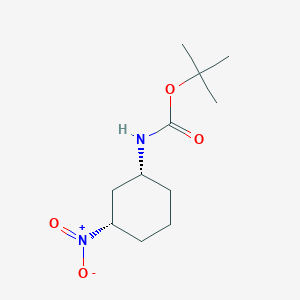
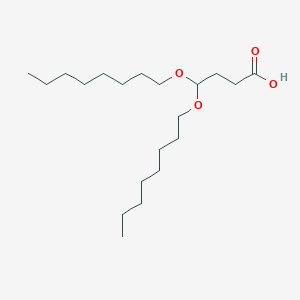
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)
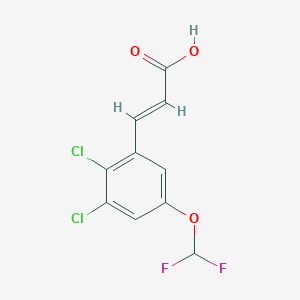
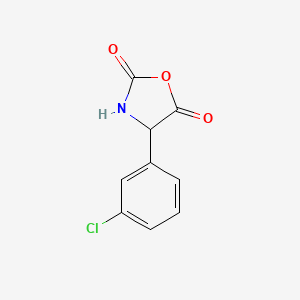
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
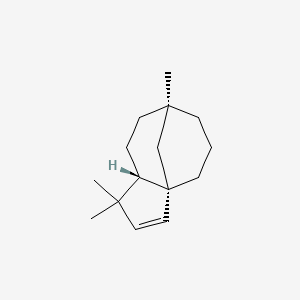
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
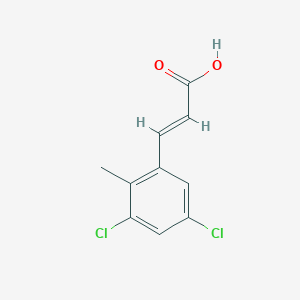
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
